molecular formula C18H26N4O2 B4285941 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea

Cat. No.: B4285941
M. Wt: 330.4 g/mol
InChI Key: RGNJFVCBOSXJRL-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea is a synthetic organic compound characterized by its unique pyrazole and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with 3-methylbenzyl chloride to form an intermediate, which is then reacted with 3-methoxypropyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-amine: A precursor in the synthesis of the compound.

    N-(3,5-Dimethyl-1H-pyrazol-4-yl)-N’-(3-methoxypropyl)urea: A structurally similar compound with slight variations in the substituents.

Uniqueness

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-(3-methoxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-13-7-5-8-16(11-13)12-22-15(3)17(14(2)21-22)20-18(23)19-9-6-10-24-4/h5,7-8,11H,6,9-10,12H2,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNJFVCBOSXJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NCCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea
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N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea
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N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea

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